2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for “2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine” is not available, a related compound, “3-Bromo-4-methoxybenzaldehyde”, can be synthesized by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-methoxyphenyl)ethylamine” includes a bromine atom (Br), a methoxy group (OCH3), and an ethylamine group (C2H5NH2) attached to a phenyl ring .
Physical and Chemical Properties Analysis
“2-(3-Bromo-4-methoxyphenyl)ethylamine” has a boiling point of 114 °C and a flash point greater than 110 °C . It’s a colorless liquid .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study detailed the synthesis of novel triazole derivatives, including compounds related to 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine, which were screened for antimicrobial activities. Some of these synthesized compounds exhibited good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
UV Light Absorbing Derivatives
- Research on the improved synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine led to the development of bis(resorcinyl) triazine derivatives. These compounds can be utilized as UV light absorbers, demonstrating the application of 1,3,5-triazine derivatives in protecting materials from UV degradation (Jiang et al., 2008).
Anticonvulsant Activity
- A smooth one-step synthesis process was described for certain triazine derivatives, including 2-(2-Bromo-5-methoxyphenyl)-1,3,5-triazine analogs. Some of these compounds showed promising anticonvulsant activity, suggesting their potential in developing new anticonvulsant drugs (Vijaya Raj & Narayana, 2006).
Photoinitiator and Co-initiator for Polymerization
- A study introduced the use of a 1,3,5-triazine derivative as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. This compound, acting as a co-initiator in photoinitiating systems under visible light, enhances the efficiency of polymerization reactions (Kabatc et al., 2011).
Luminescent Covalent-Organic Polymers
- Luminescent covalent-organic polymers (COPs) synthesized from 1,3,5-triazine derivatives showed fast responses and high sensitivity to nitroaromatic explosives. These materials' unique properties make them suitable for detecting explosives and small organic molecules, indicating their potential in security and environmental monitoring (Xiang & Cao, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-15-9-3-2-7(4-8(9)11)10-13-5-12-6-14-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBNZOQNGAZALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368401-93-7 |
Source
|
Record name | 2-(3-bromo-4-methoxyphenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.